N-(2,4-difluorophenyl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H15F2N5O4S and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.08128147 g/mol and the complexity rating of the compound is 749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CCG-30118, also known as AB00671182-01, is a specific inhibitor of Rho pathway-mediated signaling . The primary target of this compound is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-30118 interacts with its targets by inhibiting the activation of serum response factor (SRF) transcription, a key component of the RhoA pathway . This inhibition occurs downstream of Rho, suggesting that CCG-30118 may disrupt Rho signaling through functional inhibition of SRF transcriptional activity .
Biochemical Pathways
The RhoA pathway is a critical biochemical pathway affected by CCG-30118 . This pathway plays a crucial role in various cellular processes, including cell cycle progression, gene expression, and cytoskeletal dynamics . By inhibiting RhoA signaling, CCG-30118 can potentially disrupt these processes, leading to altered cellular functions .
Result of Action
The inhibition of RhoA signaling by CCG-30118 can lead to various molecular and cellular effects. For instance, it has been shown to inhibit DNA synthesis in PC-3 prostate cancer cells . Additionally, it can inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations and selectively stimulate apoptosis of metastasis-prone, RhoC-overexpressing melanoma cell lines .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O4S/c1-26-17-15(19(29)27(2)20(26)30)18(25-16(24-17)13-4-3-7-31-13)32-9-14(28)23-12-6-5-10(21)8-11(12)22/h3-8H,9H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRVUAGNGDAALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=C(C=C(C=C4)F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.